molecular formula C15H19NO B14598319 N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine CAS No. 61042-17-9

N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine

Katalognummer: B14598319
CAS-Nummer: 61042-17-9
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: UJPVPYUIOITOPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine is a compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[3.3.1]nonane framework is known for its rigidity and stability, making it a valuable scaffold in synthetic chemistry.

Analyse Chemischer Reaktionen

N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Reagents and Conditions: Common reagents include hydroxylamine hydrochloride, sodium acetate trihydrate, and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications.

Eigenschaften

CAS-Nummer

61042-17-9

Molekularformel

C15H19NO

Molekulargewicht

229.32 g/mol

IUPAC-Name

N-(5-phenyl-2-bicyclo[3.3.1]nonanylidene)hydroxylamine

InChI

InChI=1S/C15H19NO/c17-16-14-8-10-15(9-4-5-12(14)11-15)13-6-2-1-3-7-13/h1-3,6-7,12,17H,4-5,8-11H2

InChI-Schlüssel

UJPVPYUIOITOPA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(C1)(CCC2=NO)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.